molecular formula C11H16BrNOS B1527256 {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 1249903-96-5

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol

Cat. No.: B1527256
CAS No.: 1249903-96-5
M. Wt: 290.22 g/mol
InChI Key: AJWHFLJZKVCXPS-UHFFFAOYSA-N
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Description

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a piperidine-derived compound featuring a hydroxymethyl group at the 3-position of the piperidine ring and a 5-bromothiophen-2-ylmethyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, particularly in targeting enzymes or receptors where halogenated heterocycles play a role .

Properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c12-11-4-3-10(15-11)7-13-5-1-2-9(6-13)8-14/h3-4,9,14H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHFLJZKVCXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophene Derivative: The 5-bromothiophene is then reacted with a suitable piperidine derivative under conditions that facilitate the formation of the desired piperidine-thiophene linkage.

    Introduction of Methanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions or hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

  • 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol (C₉H₁₂BrNOS) Structural Difference: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring). Impact: Reduced ring size decreases conformational flexibility and may alter binding affinity in target interactions. The molecular weight (262.17 g/mol) is lower than the piperidine analog . Applications: Pyrrolidine derivatives are often explored for their metabolic stability and compactness in drug design.
  • [1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanol (C₁₀H₁₅ClN₂OS) Structural Difference: Thiazole (electron-deficient heterocycle) replaces bromothiophene. Impact: Thiazole’s electron-withdrawing nature may enhance interactions with positively charged residues in enzymes. Molecular weight: 246.76 g/mol . Applications: Thiazole-containing compounds are common in kinase inhibitors and antimicrobial agents.

Heterocyclic and Functional Group Modifications

  • (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol (C₁₀H₁₃BrN₂O₃S) Structural Difference: Pyridine-sulfonyl group replaces bromothiophene. Molecular weight: 321.19 g/mol . Applications: Sulfonyl groups are prevalent in protease inhibitors and anti-inflammatory agents.
  • (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol (C₁₀H₁₄BrN₃O) Structural Difference: Bromopyrimidine replaces bromothiophene. Impact: Pyrimidine’s dual nitrogen atoms enable π-stacking and hydrogen bonding. Molecular weight: 272.14 g/mol . Applications: Pyrimidine derivatives are widely used in antiviral and anticancer therapies.

Aromatic Substituent Variations

  • (1-Benzylpiperidin-3-yl)methanol (C₁₃H₁₉NO) Structural Difference: Benzyl group replaces bromothiophenmethyl. Impact: Increased lipophilicity (logP ~2.5) due to the non-halogenated aromatic ring. Molecular weight: 205.30 g/mol . Applications: Benzyl-substituted piperidines are common in CNS-targeting drugs.
  • [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (C₁₃H₁₇Cl₂NO) Structural Difference: Dichlorobenzyl group introduces steric bulk and higher lipophilicity. Molecular weight: 274.19 g/mol . Applications: Chlorinated aromatics are utilized in antimicrobial and antifungal agents.

Key Comparative Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Potential Applications
Target Compound C₁₀H₁₄BrNOS ~276.2 5-Bromothiophenmethyl Kinase inhibitors, GPCR ligands
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol C₉H₁₂BrNOS 262.17 Pyrrolidine ring Metabolic studies
[1-(2-Chloro-thiazol-5-ylmethyl)piperidin-3-yl]methanol C₁₀H₁₅ClN₂OS 246.76 Chlorothiazole Antimicrobial agents
(1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol C₁₀H₁₄BrN₃O 272.14 Bromopyrimidine Antiviral therapies
(1-Benzylpiperidin-3-yl)methanol C₁₃H₁₉NO 205.30 Benzyl CNS drugs

Research Findings and Implications

  • Electronic Properties : The bromothiophene in the target compound offers a balance of electron-richness (thiophene) and halogen-mediated interactions (bromine), making it suitable for targeting hydrophobic binding pockets .
  • Synthetic Accessibility : Bromothiophene derivatives are synthetically tractable via Suzuki-Miyaura coupling or nucleophilic substitution, whereas sulfonyl or pyrimidine analogs require additional steps (e.g., sulfonation or heterocyclic ring construction) .

Biological Activity

Overview

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a compound with significant potential in medicinal chemistry, particularly in the context of neurological disorders and cancer treatment. Its unique structure, characterized by a piperidine ring and a bromothiophene moiety, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

  • IUPAC Name: 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ylmethanol
  • CAS Number: 864411-19-8
  • Molecular Formula: C11H16BrNOS
  • Molecular Weight: 275.2085 g/mol

The biological activity of this compound is hypothesized to involve:

  • Binding to Receptors: The piperidine component may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.
  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites, potentially altering metabolic processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

A study evaluating compounds with similar structures demonstrated potent anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values for these compounds were found to be less than 25 μM, indicating strong efficacy in inhibiting cancer cell growth .

Antibacterial Activity

Compounds featuring the bromothiophene moiety have shown marked antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine with similar structures demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To further understand the potential of this compound, a comparison can be made with other related compounds:

Compound NameStructureAnticancer Activity (IC50)Antibacterial Activity
{1-[(4-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanolChemical Structure< 25 μMModerate against E. coli
{1-[(4-Fluorothiophen-2-yl)methyl]piperidin-3-yl}methanolChemical Structure< 30 μMStrong against S. aureus
{1-{(5-Bromothiophen-3-yl)methyl]piperidin-3-y}ethanamineChemical Structure< 20 μMWeak against Gram-negative

Case Studies

In vitro studies have been conducted to assess the biological activity of {1-[5-Bromothiophen-2-yl)methyl]piperidin-3-y}methanol and its analogs:

  • Study on HepG2 Cells: Compounds were tested using the MTT assay, showing that structural modifications significantly influenced their anti-proliferative efficacy.
  • Antibacterial Screening: A range of derivatives was evaluated against standard bacterial strains, revealing that substitutions on the thiophene ring could enhance antibacterial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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